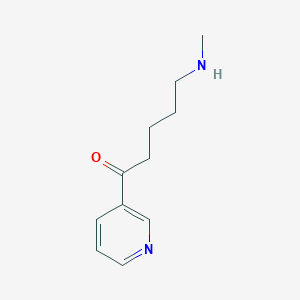
5-(Methylamino)-1-pyridin-3-ylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds structurally similar to 5-(Methylamino)-1-pyridin-3-ylpentan-1-one often involves strategic reactions such as palladium-catalyzed processes or cyclization reactions. For example, a practical synthesis involving palladium-catalyzed cyanation and reduction has been described for a key pharmaceutical intermediate, showcasing the methods used in constructing complex molecules with precise functionalities (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds often involves x-ray crystallography for determination. An example is the structural elucidation of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, which revealed details about molecular conformation and packing within the crystal lattice, highlighting the importance of molecular geometry in understanding compound properties (Fenton et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include nucleophilic addition or cycloaddition reactions, leading to the formation of novel heterocyclic structures. An example includes the synthesis of pyrrolidin-5-one-2-carboxamides through cyclization of N-substituted-2-alleneamides, showcasing the versatility of these compounds in forming diverse chemical structures (Shahriari et al., 2022).
Physical Properties Analysis
The physical properties of such compounds can vary widely depending on their molecular structure. Studies often focus on solubility, melting points, and crystalline structure to understand how these compounds interact with their environment. For instance, the synthesis and characterization of new polyamides based on pyridine derivatives highlighted the solubility and thermal properties of these materials, providing insight into their physical behavior (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Investigations into the reactivity of pyridines have shown that substituents can significantly influence their nucleophilic and electrophilic properties, providing a basis for predicting reactions and designing new compounds (De Rycke et al., 2011).
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
One notable application is the stereoselective synthesis of key intermediates for pharmaceutical research. For instance, the preparation of PF-00951966, a potential fluoroquinolone antibiotic, involves a highly efficient and stereoselective synthesis process that highlights the compound's role in developing treatments against respiratory tract infections caused by multidrug-resistant organisms (Lall et al., 2012).
Anticancer Activity
Derivatives of "5-(Methylamino)-1-pyridin-3-ylpentan-1-one" have been synthesized and evaluated for their anticancer activity. A study on the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives showed potent anticancer activity against different human cancer cell lines, indicating the compound's potential as a framework for developing new anticancer agents (Hadiyal et al., 2020).
Fluorescent Dyes and Imaging
The compound also finds application in the synthesis of fluorescence dyes, specifically tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores. These dyes exhibit high fluorescence quantum yields and are explored for applications in living cell imaging, contributing to advancements in biological and medical imaging technologies (Chen et al., 2012).
Coordination Polymers
In the field of materials science, the compound serves as a precursor for the synthesis of coordination polymers with unique properties. A study demonstrated the in situ hydrolysis of a related compound to generate new helical coordination polymers, showcasing the potential for creating materials with novel structural and functional characteristics (Li et al., 2008).
Propiedades
IUPAC Name |
5-(methylamino)-1-pyridin-3-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-7-3-2-6-11(14)10-5-4-8-13-9-10/h4-5,8-9,12H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABKJAOHYYCHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401154 |
Source


|
| Record name | 5-(methylamino)-1-pyridin-3-ylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylamino)-1-pyridin-3-ylpentan-1-one | |
CAS RN |
133381-81-4 |
Source


|
| Record name | 5-(methylamino)-1-pyridin-3-ylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

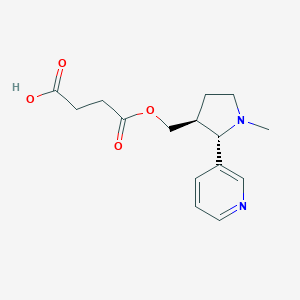
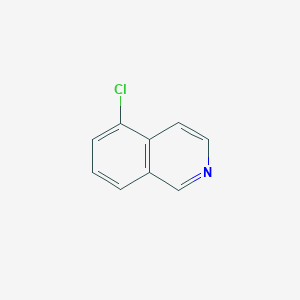



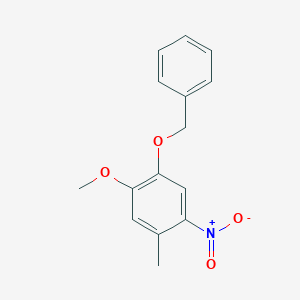

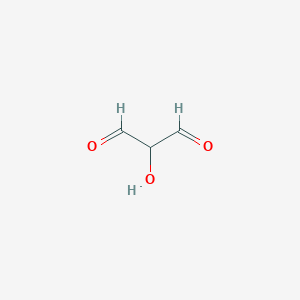
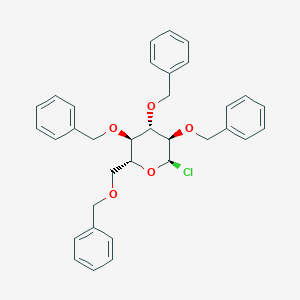
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)



